molecular formula C22H16ClN3O5 B11544299 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol

2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol

Cat. No.: B11544299
M. Wt: 437.8 g/mol
InChI Key: COMSJPLQPFKEOM-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and several functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the nitro group, and the final coupling reactions. Common reagents used in these steps include chlorinating agents, nitrating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl and benzoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.

    Acetylacetone: Another compound with keto-enol tautomerism and versatile reactivity.

    Diketene: Used in the synthesis of various derivatives and intermediates.

Uniqueness

2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol stands out due to its unique combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its benzoxazole ring and nitro group, in particular, contribute to its versatility and make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16ClN3O5

Molecular Weight

437.8 g/mol

IUPAC Name

2-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]iminomethyl]-4-chloro-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C22H16ClN3O5/c1-11-15(21(28)20(26(29)30)12(2)19(11)23)10-24-13-7-8-14(17(27)9-13)22-25-16-5-3-4-6-18(16)31-22/h3-10,27-28H,1-2H3

InChI Key

COMSJPLQPFKEOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O

Origin of Product

United States

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